2-Bromo-5-(chloromethyl)benzonitrile

Catalog No.
S12553430
CAS No.
M.F
C8H5BrClN
M. Wt
230.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(chloromethyl)benzonitrile

Product Name

2-Bromo-5-(chloromethyl)benzonitrile

IUPAC Name

2-bromo-5-(chloromethyl)benzonitrile

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

InChI

InChI=1S/C8H5BrClN/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,4H2

InChI Key

QXVMXRYBFKMQQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)C#N)Br

2-Bromo-5-(chloromethyl)benzonitrile is an organic compound with the molecular formula C8_{8}H6_{6}BrClN. It features a bromine atom and a chloromethyl group attached to a benzonitrile structure, which consists of a benzene ring bonded to a nitrile group (−C≡N). This compound typically appears as a colorless to light yellow crystalline solid with a characteristic pungent odor. Its molecular weight is approximately 216.46 g/mol, and it has a melting point around 133 °C and a boiling point of approximately 266.9 °C .

Typical of halogenated aromatic compounds:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The bromine atom can direct further substitution on the aromatic ring, allowing for the introduction of additional functional groups.
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under appropriate conditions.

These reactions are significant for synthesizing derivatives that may exhibit different biological or chemical properties.

Several synthetic routes can be employed to produce 2-Bromo-5-(chloromethyl)benzonitrile:

  • Bromination and Chloromethylation: Starting from 5-chlorobenzonitrile, bromination can be performed using bromine or N-bromosuccinimide under controlled conditions. Chloromethylation can then be achieved using chloromethyl methyl ether or formaldehyde in the presence of an acid catalyst.
  • One-Pot Synthesis: A more efficient method involves using a one-pot reaction where both bromination and chloromethylation occur sequentially, potentially increasing yield and reducing reaction time .
  • Alternative Routes: Other methods may include the use of transition metal catalysts or specific reagents that facilitate the introduction of bromine and chlorine functionalities onto the benzonitrile structure.

2-Bromo-5-(chloromethyl)benzonitrile has potential applications in several fields:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds, particularly those targeting specific enzymes or receptors.
  • Material Science: Used in developing polymers or materials that require specific functional groups for enhanced properties.
  • Agricultural Chemicals: It may serve as a precursor for agrochemicals designed to control pests or enhance crop yields.

Research on similar compounds suggests that halogenated benzonitriles can interact with various biological targets:

  • Enzyme Inhibition: Compounds like 2-Bromo-5-(chloromethyl)benzonitrile may inhibit cyclin-dependent kinases or other critical enzymes in cellular processes.
  • Binding Affinity: Studies indicate that halogen atoms can enhance binding affinity due to their ability to participate in non-covalent interactions such as halogen bonding .

Further studies are needed to elucidate the specific interaction mechanisms of this compound.

Several compounds share structural similarities with 2-Bromo-5-(chloromethyl)benzonitrile, each exhibiting unique properties and potential applications:

Compound NameMolecular FormulaKey Characteristics
2-Bromo-5-chlorobenzonitrileC7_{7}H4_{4}BrClNSimilar halogenated structure; used in similar applications
4-Bromo-3-chlorobenzonitrileC7_{7}H4_{4}BrClNDifferent substitution pattern; potential for different reactivity
5-Bromo-2-chloroanilineC7_{7}H6_{6}BrClNAmino group introduces different reactivity and biological activity
2-Chloro-5-bromobenzonitrileC7_{7}H4_{4}BrClNVariation in halogen positioning affects properties

These compounds highlight the versatility of halogenated benzonitriles in organic chemistry, particularly in pharmaceutical synthesis and material science.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

228.92939 g/mol

Monoisotopic Mass

228.92939 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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